molecular formula C17H19OSi B14192455 CID 78068811

CID 78068811

Cat. No.: B14192455
M. Wt: 267.42 g/mol
InChI Key: IFKAKLMCPJUPNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78068811 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Chemical Reactions Analysis

CID 78068811 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 78068811 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be involved in studies related to cellular structures and genetic pathways. In medicine, it has potential therapeutic applications, including drug development and targeted therapy. In industry, it can be used in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of CID 78068811 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

CID 78068811 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison can be based on factors such as reactivity, stability, and specific applications. Some similar compounds may include those identified through PubChem’s 2-D and 3-D neighboring sets .

Properties

Molecular Formula

C17H19OSi

Molecular Weight

267.42 g/mol

InChI

InChI=1S/C17H19OSi/c1-3-10-15(2)18-19(16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10H2,1H3

InChI Key

IFKAKLMCPJUPNP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C)O[Si](C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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